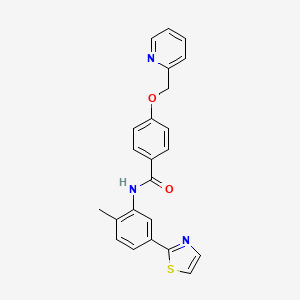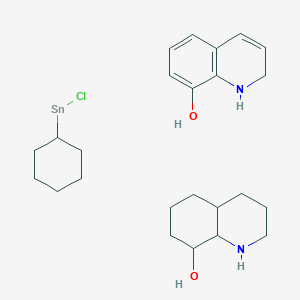
1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-8-ol;chloro(cyclohexyl)tin;1,2-dihydroquinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-8-ol; chloro(cyclohexyl)tin; 1,2-dihydroquinolin-8-ol is a complex organic compound with a unique structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of multiple functional groups and a tin atom in its structure makes it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-8-ol; chloro(cyclohexyl)tin; 1,2-dihydroquinolin-8-ol involves multiple steps. The starting materials typically include quinoline derivatives and organotin compounds. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of palladium catalysts and anhydrous conditions can be crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced on an industrial scale.
化学反应分析
Types of Reactions
1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-8-ol; chloro(cyclohexyl)tin; 1,2-dihydroquinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into its fully saturated form.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.
科学研究应用
1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-8-ol; chloro(cyclohexyl)tin; 1,2-dihydroquinolin-8-ol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial agent and in the development of new drugs.
Industry: In the industrial sector, the compound can be used in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-8-ol; chloro(cyclohexyl)tin; 1,2-dihydroquinolin-8-ol involves its interaction with specific molecular targets. The presence of the tin atom allows the compound to form stable complexes with various biomolecules, influencing their activity and function. The compound can also interact with cellular membranes, affecting their permeability and leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: This compound shares a similar hydrocarbon backbone but lacks the tin atom, making it less versatile in certain applications.
2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene: Another similar compound with a different functional group arrangement, leading to distinct chemical properties.
Uniqueness
The uniqueness of 1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-8-ol; chloro(cyclohexyl)tin; 1,2-dihydroquinolin-8-ol lies in its combination of a quinoline backbone with a tin atom. This combination provides a unique set of chemical properties, making it valuable for a wide range of applications in research and industry.
属性
CAS 编号 |
18660-31-6 |
|---|---|
分子式 |
C24H37ClN2O2Sn |
分子量 |
539.7 g/mol |
IUPAC 名称 |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-8-ol;chloro(cyclohexyl)tin;1,2-dihydroquinolin-8-ol |
InChI |
InChI=1S/C9H17NO.C9H9NO.C6H11.ClH.Sn/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-2-4-6-5-3-1;;/h7-11H,1-6H2;1-5,10-11H,6H2;1H,2-6H2;1H;/q;;;;+1/p-1 |
InChI 键 |
CTCCSSWKWFFPEI-UHFFFAOYSA-M |
规范 SMILES |
C1CCC(CC1)[Sn]Cl.C1CC2CCCNC2C(C1)O.C1C=CC2=C(N1)C(=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


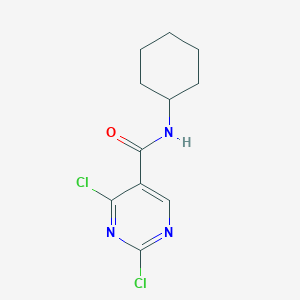
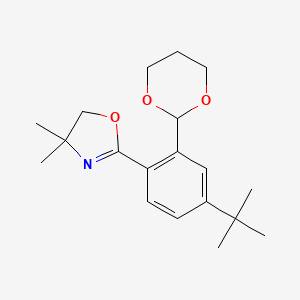

![2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B13988027.png)
![Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13988044.png)
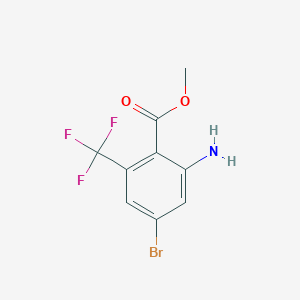
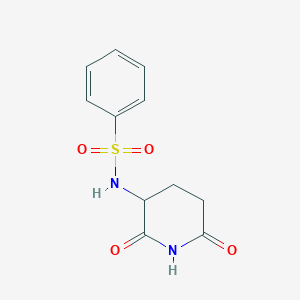
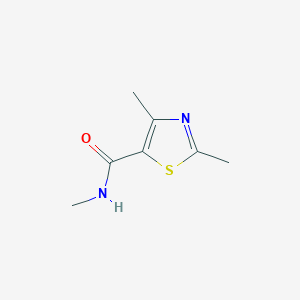
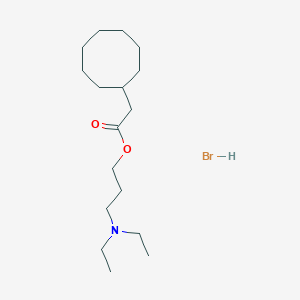
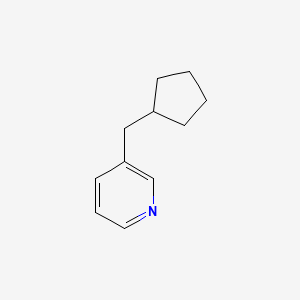
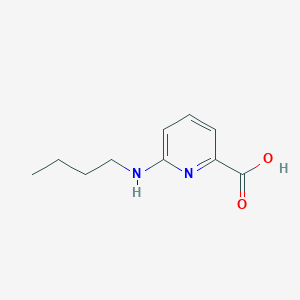
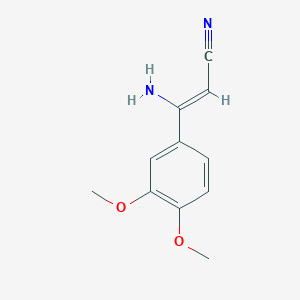
![1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene](/img/structure/B13988092.png)
